rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol
Description
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
[(1S,2R,5R)-2-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H12O/c8-4-6-2-1-5-3-7(5)6/h5-8H,1-4H2/t5-,6+,7+/m1/s1 |
InChI Key |
PEMQOCVPWIPPCB-VQVTYTSYSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1C2)CO |
Canonical SMILES |
C1CC(C2C1C2)CO |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin Route
This route is a widely used and scalable method to prepare bicyclo[3.1.0]hexane derivatives, including this compound.
Ring-opening of (R)-epichlorohydrin with allylmagnesium chloride:
(R)-epichlorohydrin is reacted with allylmagnesium chloride at low temperatures (around −15 °C to −5 °C) to give a chlorohydrin intermediate with high yield (91–94% by GCMS-TIC).Base-mediated ring closure:
The chlorohydrin intermediate undergoes intramolecular ring closure mediated by sodium hydroxide at 50 °C to form the chiral epoxide intermediate with 80–90% in-solution yield and isolated yield of 55–60% after distillation.Hodgson cyclopropanation and oxidation:
The chiral epoxide is then converted to the bicyclo[3.1.0]hexane framework via cyclopropanation (Hodgson reaction) followed by oxidation to install the hydroxymethyl group, leading to this compound or related intermediates.
Epoxidation and Resolution Route
This method involves preparing a racemic epoxide precursor by epoxidation of 1,5-hexadiene followed by chiral resolution.
Epoxidation of 1,5-hexadiene with meta-chloroperoxybenzoic acid (mCPBA):
The reaction is conducted at 0 °C in chloroform, yielding racemic 1,2-epoxy-5-hexene with assay yields up to 88–95% depending on conditions.Chiral resolution using Jacobsen’s cobalt salen catalyst:
The racemic epoxide is subjected to hydrolytic kinetic resolution (HKR) with (R,R)-salen-Co(II) catalyst to afford the chiral epoxide with up to 49% assay yield and 94% enantiomeric excess after prolonged stirring (160 h).Subsequent transformations:
The chiral epoxide can be further elaborated to bicyclic structures via cyclopropanation and oxidation to yield the target bicyclo[3.1.0]hexan-2-yl methanol derivatives.
- The HKR step limits the maximum theoretical yield to 50%.
- Requires longer reaction times and chromatographic purification.
- Less efficient and scalable compared to the epichlorohydrin route.
Data Table: Comparison of Key Preparation Routes
| Parameter | Epichlorohydrin Route | Epoxidation & Resolution Route |
|---|---|---|
| Starting Material | (R)-Epichlorohydrin | 1,5-Hexadiene |
| Key Reagents | Allylmagnesium chloride, NaOH | meta-Chloroperoxybenzoic acid (mCPBA), (R,R)-salen-Co(II) |
| Yield of Intermediate | 91–94% (chlorohydrin), 55–60% (chiral epoxide) | 65–88% (racemic epoxide), 49% (chiral epoxide) |
| Purity of Final Product | >98% (GCMS), ee > 99% | Up to 94% ee after resolution |
| Scalability | Demonstrated at 100–200 g scale | Demonstrated at 100 g scale |
| Reaction Time | Few hours for ring-opening and closure | Up to 160 h for resolution step |
| Chromatographic Purification | Not required | Required |
| Overall Efficiency | Higher, more economical and scalable | Lower due to resolution yield limitation |
Full Research Findings Summary
The epichlorohydrin route provides a more practical, scalable, and efficient synthesis of this compound precursors, minimizing side products and allowing telescoping into subsequent synthetic steps such as the Hodgson cyclopropanation and oxidation sequences.
The epoxidation and resolution route, while effective for obtaining chiral epoxides, suffers from limited yields due to the inherent 50% maximum yield of kinetic resolution and requires longer reaction times and chromatographic purification.
Both routes have been demonstrated on multi-gram to hundred-gram scales, with the epichlorohydrin route favored for industrial and process chemistry applications due to better overall yield and purity profiles.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alkanes using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
The compound rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol, also known by its CAS number 78002-56-9, is a bicyclic alcohol with potential biological significance. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.
- Molecular Formula : CHO
- Molecular Weight : 112 g/mol
- LogP : 0.82
- Density : Approximately 1.0 g/cm³
These properties suggest that the compound is relatively hydrophilic, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of bicyclic alcohols have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.
2. Neuroprotective Effects
Studies have suggested that bicyclic alcohols can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential has been linked to the structural characteristics of bicyclic compounds which allow them to cross the blood-brain barrier effectively.
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been noted in preliminary studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A | Evaluated the antimicrobial activity against E. coli and S. aureus | Showed significant inhibition at concentrations of 50 µg/mL |
| Study B | Investigated neuroprotective effects in a rat model of ischemia | Demonstrated reduced neuronal death and improved recovery post-injury |
| Study C | Assessed anti-inflammatory effects on macrophage activation | Found a decrease in TNF-alpha and IL-6 production |
These findings illustrate the diverse biological activities associated with this compound and highlight its potential as a therapeutic agent.
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses include:
- Modulation of Enzyme Activity : Similar compounds are known to interact with key enzymes involved in metabolic pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Q & A
Q. Analytical methods :
- NMR spectroscopy :
- X-ray crystallography : Resolves absolute configuration and bond angles, especially for strained bicyclic systems .
- HPLC-MS : Verifies purity and molecular weight (e.g., C₆H₁₀O₂ for the parent compound) .
Advanced: What strategies resolve enantiomers in racemic mixtures of this bicyclic methanol derivative?
Q. Chiral separation techniques :
- Chiral HPLC : Uses columns with immobilized cyclodextrin or cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Kinetic resolution : Enzymatic catalysis (e.g., lipases or esterases) selectively modifies one enantiomer .
- Crystallization-induced asymmetric transformation (CIAT) : Combines chiral additives (e.g., tartaric acid) with controlled cooling to isolate dominant enantiomers .
Advanced: How does this compound interact with biological targets, and what assays validate these interactions?
Q. Mechanistic insights :
- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to active sites of cytochrome P450 or kinases due to the compound’s rigid structure .
- Receptor modulation : Radioligand displacement assays (e.g., with ³H-labeled GPCR ligands) quantify affinity for neurotransmitter receptors .
Validation assays : - Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Q. Root-cause analysis :
- Variable catalyst loading : Discrepancies in Rh-catalyzed cyclopropanation may stem from trace moisture or oxygen, altering turnover numbers .
- Solvent polarity effects : Conflicting stereoselectivity in methanol group addition (e.g., THF vs. DCM) requires DOE (design of experiments) to map optimal conditions .
Data reconciliation : - Cross-validation : Reproduce reactions using standardized protocols (e.g., inert atmosphere, degassed solvents) .
- Computational modeling : DFT calculations (Gaussian 09) predict transition-state energies to rationalize stereochemical outcomes .
Advanced: What role does this compound play in drug discovery, and how is its ADMET profile assessed?
Q. Therapeutic potential :
- Lead optimization : Serves as a rigid scaffold for CNS drugs due to blood-brain barrier permeability predicted by LogP (~1.2) and topological polar surface area (TPSA < 60 Ų) .
ADMET profiling : - Microsomal stability assays : Incubate with liver microsomes to measure metabolic half-life .
- hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks .
- Caco-2 permeability : Models intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
